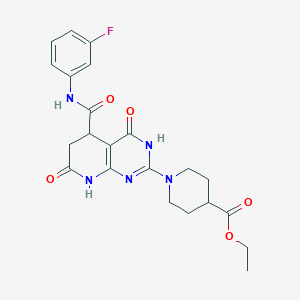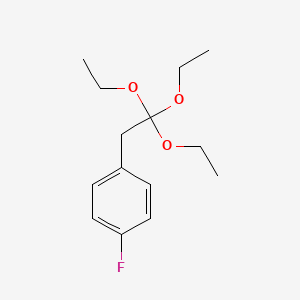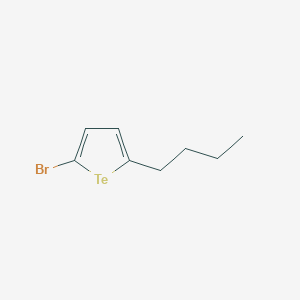![molecular formula C14H20O3S B12629544 2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane](/img/structure/B12629544.png)
2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Metoxi-3-metilsulfanil-fenil)-5,5-dimetil-[1,3]dioxano es un compuesto orgánico con una estructura compleja que incluye un grupo metoxi, un grupo metilsulfanil y un anillo de dioxano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Metoxi-3-metilsulfanil-fenil)-5,5-dimetil-[1,3]dioxano generalmente involucra múltiples pasos. Un método común incluye la reacción de 4-metoxi-3-metilsulfanil-benzaldehído con 2,2-dimetil-1,3-propanodiol en presencia de un catalizador ácido para formar el anillo de dioxano. Las condiciones de reacción a menudo requieren una temperatura controlada y una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Metoxi-3-metilsulfanil-fenil)-5,5-dimetil-[1,3]dioxano puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El grupo metilsulfanil se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio para modificar los grupos funcionales.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico y otros peróxidos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como haluros, aminas y tioles.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo metilsulfanil puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en lugar del grupo metoxi.
Aplicaciones Científicas De Investigación
2-(4-Metoxi-3-metilsulfanil-fenil)-5,5-dimetil-[1,3]dioxano tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Metoxi-3-metilsulfanil-fenil)-5,5-dimetil-[1,3]dioxano involucra su interacción con objetivos moleculares y vías específicas. Los grupos metoxi y metilsulfanil pueden participar en varias interacciones químicas, influyendo en la reactividad y la actividad biológica del compuesto. El anillo de dioxano proporciona estabilidad estructural y puede afectar las propiedades generales del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-Metileno-4-fenil-1,3-dioxolano: Un acetal de cetena cíclico utilizado en la polimerización por apertura de anillo radical.
Triazoles Vinculados a Tiofeno: Compuestos con perfiles antimicrobianos y quimioterapéuticos.
Derivados de Base de Schiff de 1,3,4-Tiadiazol: Conocidos por sus actividades biológicas y aplicaciones sintéticas.
Unicidad
2-(4-Metoxi-3-metilsulfanil-fenil)-5,5-dimetil-[1,3]dioxano es único debido a su combinación de grupos funcionales y la presencia del anillo de dioxano.
Propiedades
Fórmula molecular |
C14H20O3S |
|---|---|
Peso molecular |
268.37 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-methylsulfanylphenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O3S/c1-14(2)8-16-13(17-9-14)10-5-6-11(15-3)12(7-10)18-4/h5-7,13H,8-9H2,1-4H3 |
Clave InChI |
DKEJYBXSKSRRSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)

![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)




![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)

![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)

![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)
